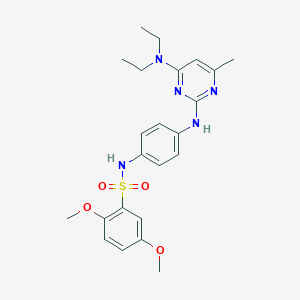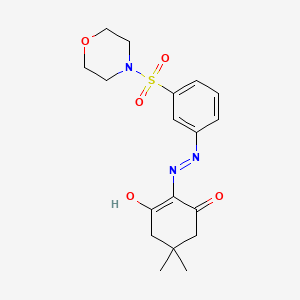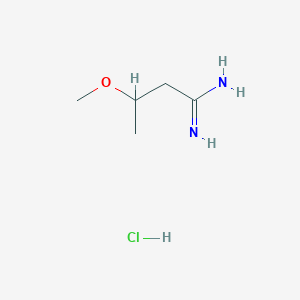![molecular formula C19H13Cl4N3O2 B2860009 2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione CAS No. 677749-44-9](/img/structure/B2860009.png)
2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione is a useful research compound. Its molecular formula is C19H13Cl4N3O2 and its molecular weight is 457.13. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanosensitive Ion Channel Research
Yoda1: , a synonym for the compound, is a synthetic molecule developed to study the Piezo-type mechanosensitive ion channel component 1 (Piezo1) . This application is crucial for understanding the kinetics, regulation, and function of Piezo1 channels, which are essential in various physiological processes including blood vessel development and red blood cell volume regulation.
Pharmacological Modulation of Dopamine Receptors
The compound has been used in the synthesis and pharmacological characterization of LY3154207 , a potent and subtype-selective positive allosteric modulator of the human Dopamine D1 Receptor . This research is significant for developing treatments for neurological conditions like Lewy body dementia.
Anti-Inflammatory Drug Development
Research into the polymorphism and cocrystal salt formation of related dichlorophenyl compounds has implications for the development of non-steroidal anti-inflammatory drugs (NSAIDs) . This line of research is important for creating more effective and safer anti-inflammatory medications.
Biochemical Analysis of Red Blood Cell Dynamics
Yoda1’s ability to activate Piezo1 channels non-mechanically leads to the activation of the KCa3.1 Gardos channel , resulting in calcium influx and potassium and water efflux, which causes red blood cells to shrink . This application is vital for studying diseases related to red blood cell deformability and volume, such as sickle cell disease.
Chemical Research in Cation Channel Function
The compound’s role in stabilizing the open channel state of Piezo1 provides insights into the non-mechanical activation of Piezo channels . This research can lead to a deeper understanding of cation channel mechanics and their role in cellular functions.
Drug Solubility and Bioavailability Studies
The discovery of a novel cocrystal form of LY3154207 with superior solubility addresses challenges in the clinical development of orthosteric agonists of dopamine receptors . This application is critical for improving the solubility and bioavailability of pharmaceutical compounds.
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl4N3O2/c1-10(27)14(8-15-16(22)3-2-4-17(15)23)19(28)18-9-26(25-24-18)13-6-11(20)5-12(21)7-13/h2-7,9,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBNKTGACIPYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)C2=CN(N=N2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2859929.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2859932.png)
![3-[(2-Fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2859933.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2859935.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2859936.png)

![2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2859939.png)
![1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide](/img/structure/B2859940.png)
![N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2859942.png)


